4-Propylpiperidin-3-one

Description

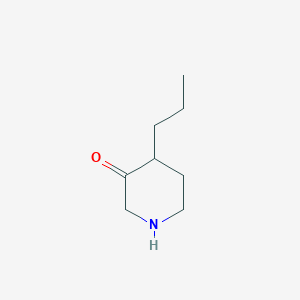

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-propylpiperidin-3-one |

InChI |

InChI=1S/C8H15NO/c1-2-3-7-4-5-9-6-8(7)10/h7,9H,2-6H2,1H3 |

InChI Key |

MBWPHPKHYFKENA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCNCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 4 Propylpiperidin 3 One

Classical Approaches to Piperidin-3-one (B1582230) Core Derivatives

Classical methods for the synthesis of the piperidin-3-one core often rely on robust and well-established reactions, though they may lack the stereocontrol of more modern techniques. One of the most prominent methods is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be decarboxylated to yield the desired cyclic ketone. nih.gov This approach has been utilized for the synthesis of various piperidin-2,4-diones, which are related structures. ucl.ac.uk

Another foundational method is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde, and a ketone. While primarily used for synthesizing 2,6-diarylpiperidin-4-ones, modifications to the starting materials, such as using propionaldehyde, could theoretically lead to 2-propyl substituted piperidinones. researchgate.net However, these classical routes often result in racemic mixtures and may require subsequent resolution steps if a specific stereoisomer is desired.

Aza-Michael additions also represent a classical and effective route to piperidinone scaffolds. This involves the conjugate addition of an amine to an α,β-unsaturated ketone or ester, followed by cyclization. For instance, divinyl ketones can undergo a double aza-Michael cyclization with a primary amine to form substituted piperidin-4-ones.

Modern Synthetic Strategies for Stereoselective and Enantioselective Preparation of 4-Propylpiperidin-3-one

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated synthetic methods that allow for precise control over the stereochemistry of the this compound core.

Catalytic and Asymmetric Routes to the this compound Core

Modern catalytic methods offer elegant and efficient pathways to chiral piperidinones. Asymmetric catalysis, in particular, has emerged as a powerful tool for establishing stereocenters with high enantioselectivity. ru.nl This can involve the use of chiral catalysts to direct the formation of a specific enantiomer from achiral starting materials. ru.nl

One notable approach involves the use of rhodium catalysts. For example, α-imino rhodium carbenes have been shown to initiate 1,2-alkyl migrations in N-sulfonyl-1,2,3-triazoles containing a propyl substituent, leading to the formation of 2-propylpiperidin-4-one (B12440488) in high yield. Gold catalysis has also been employed in a one-pot synthesis of substituted piperidin-4-ols, which are precursors to piperidinones. thieme-connect.comnih.gov This method involves a gold-catalyzed cyclization of an N-homopropargyl amide, followed by reduction and a Ferrier rearrangement. thieme-connect.comnih.gov

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of piperidinone derivatives. For instance, a chiral primary amine-salicylamide has been used to catalyze the enantioselective conjugate addition of ketones to maleimides, producing succinimide (B58015) derivatives that can be further elaborated into piperidine (B6355638) structures. nih.gov

Chiral Pool Approaches in Piperidinone Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials to construct complex chiral molecules. ru.nlresearchgate.net This strategy inherently transfers the chirality of the starting material to the final product.

L-serine, for example, has been used as a chiral precursor for the synthesis of iminosugars fused to a cyclopropane (B1198618) ring, with a key step being the large-scale preparation of an α,β-unsaturated piperidinone. researchgate.net Carbohydrate auxiliaries, such as D-arabinopyranosylamine, have also been successfully employed to direct the stereochemical outcome of reactions. researchgate.net A domino Mannich–Michael reaction of Danishefsky's diene with an aldimine derived from this auxiliary furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent manipulations, such as conjugate cuprate (B13416276) addition, can introduce further substitution on the piperidinone ring. researchgate.net

Functional Group Interconversions and Protecting Group Strategies in this compound Synthesis

The synthesis of complex molecules like this compound often requires the strategic use of protecting groups to mask reactive functional groups and allow for selective transformations at other sites. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. jocpr.com

Common protecting groups for the nitrogen atom of the piperidine ring include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as amides and sulfonamides. researchgate.netrsc.org The Boc group, for instance, is stable to basic and nucleophilic conditions but can be readily removed with acid. rsc.org In some synthetic sequences, the piperidin-4-one moiety itself can act as a temporary protecting group for a primary amine. nih.govacs.org

Functional group interconversions are also crucial for elaborating the piperidinone core. For example, a cis-4-bromo-3-phenoxypiperidine can be converted to a piperidin-3-one framework through dehydrobromination followed by acid hydrolysis. acs.org Reductive amination is another key transformation used to introduce substituents, such as the propyl group, while controlling the stereochemistry of the ring.

The following table summarizes some of the key synthetic strategies and their features:

| Synthetic Strategy | Key Features | Stereocontrol | Example Precursor/Reaction |

| Dieckmann Condensation | Intramolecular cyclization of diesters. | Generally produces racemic mixtures. | Formation of a β-keto ester from a diester. nih.govucl.ac.uk |

| Mannich Reaction | Three-component condensation. | Can be diastereoselective depending on substrates. | Reaction of an aldehyde, amine, and ketone. researchgate.net |

| Aza-Michael Addition | Conjugate addition of an amine followed by cyclization. | Can be stereoselective. | Double aza-Michael cyclization of divinyl ketones. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., Rh, Au, organocatalysts). | High enantioselectivity. | Rh-catalyzed alkyl migration; Au-catalyzed cyclization. thieme-connect.comnih.gov |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials (e.g., amino acids, sugars). | Chirality transferred from the starting material. | Use of L-serine or carbohydrate auxiliaries. researchgate.netresearchgate.net |

| Protecting Group Strategies | Temporary masking of reactive functional groups. | Essential for regioselectivity and compatibility. | Use of Boc, Cbz, or other N-protecting groups. researchgate.netrsc.org |

Reactivity and Chemical Transformations of 4 Propylpiperidin 3 One

Reactions at the Ketone Carbonyl Group of 4-Propylpiperidin-3-one

The carbonyl group is a primary site of reactivity in this compound, undergoing nucleophilic addition reactions characteristic of ketones. ncert.nic.in The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. uomustansiriyah.edu.iqic.ac.uk These reactions typically involve a two-step mechanism: initial nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.com

Key reactions at the carbonyl group include:

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 4-Propylpiperidin-3-ol. This is commonly achieved using metal hydride reagents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a mild reductant suitable for this transformation, while the more powerful lithium aluminum hydride (LiAlH₄) can also be used. masterorganicchemistry.com

Reductive Deoxygenation: The complete removal of the carbonyl oxygen to form a methylene (B1212753) group (CH₂) results in 4-propylpiperidine. This deoxygenation can be accomplished via methods like the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by heating with a strong base. libretexts.org

Formation of Imines and Enamines: Reaction with primary amines leads to the formation of imines (Schiff bases), while reaction with secondary amines yields enamines. These reactions are often catalyzed by acid.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond using phosphorus ylides in the Wittig reaction, allowing for the introduction of a variety of substituted alkylidene groups at the 3-position.

Aldol (B89426) Condensation: Due to the acidity of the α-hydrogens (at the C2 and C4 positions), this compound can act as a nucleophile in its enolate form. ncert.nic.in It can undergo aldol condensation reactions with other carbonyl compounds in the presence of an acid or base catalyst. ncert.nic.in

Haloform Reaction: As a ketone with α-hydrogens, it can undergo halogenation at the alpha-carbon in the presence of a base and a halogen. uomustansiriyah.edu.iq If a methyl group were adjacent to the carbonyl, a haloform reaction could occur, but this is not the case for this specific structure. ncert.nic.in

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Deoxygenation | Hydrazine (B178648) (N₂H₄), Base (e.g., KOH) | Alkane (Methylene group) |

| Imination | Primary Amine (R-NH₂) | Imine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene |

| Aldol Addition | Aldehyde/Ketone, Base/Acid | β-Hydroxy Ketone |

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is nucleophilic and basic, providing a second major site for chemical modification. The lone pair of electrons on the nitrogen atom can readily participate in reactions with electrophiles.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents to form tertiary amines. For example, reaction with an alkyl mesylate in the presence of a base like sodium hydride can introduce a new substituent on the nitrogen.

N-Acylation: Acylating agents such as acid chlorides or anhydrides react with the piperidine nitrogen to form N-amides. This transformation is often used to introduce a variety of functional groups or as a protecting strategy.

N-Arylation: The nitrogen atom can be linked to an aromatic ring through reactions like the Buchwald-Hartwig amination, which uses a palladium catalyst to form a carbon-nitrogen bond.

Protecting Group Installation: The nitrogen is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for secondary amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl), which can be attached and later removed under specific conditions. sigmaaldrich.com

| Transformation | Reagent Class | Resulting Functional Group |

| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine |

| N-Acylation | Acyl Chlorides (R-COCl) | N-Amide |

| N-Arylation | Aryl Halides, Pd-catalyst | N-Aryl Piperidine |

| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-Sulfonamide |

Chemical Modifications of the 4-Propyl Side Chain

Direct functionalization of the 4-propyl side chain is generally more challenging than reactions at the ketone or nitrogen due to the relative inertness of C-H bonds in an alkyl chain. However, under specific conditions, modifications are possible, typically through radical-based mechanisms. Such reactions often lack selectivity, but modern synthetic methods have improved control. Potential transformations, though less common for this specific substrate, could include:

Free-Radical Halogenation: In the presence of UV light or a radical initiator, halogens (like Br₂ or Cl₂) can substitute hydrogen atoms on the propyl chain. This process typically has low regioselectivity.

Oxidation: Strong oxidizing agents could potentially oxidize the propyl chain, but this would likely also affect the ketone and amine functionalities. More selective oxidation might be achievable at the benzylic-like position alpha to the carbonyl (C-4), but this is part of the ring itself.

Directed C-H Activation: Advanced synthetic methods involving transition metal catalysts could potentially achieve selective functionalization at a specific position on the propyl chain, guided by a directing group, though this is a highly specialized area.

Ring-Opening and Rearrangement Reactions Involving the Piperidinone Core

The cyclic structure of this compound allows for several types of rearrangement and ring-opening reactions, often under specific catalytic conditions, leading to significant structural changes.

Favorskii Rearrangement: If an α-halo derivative of this compound is prepared (e.g., 2-bromo-4-propylpiperidin-3-one), it could undergo a Favorskii rearrangement upon treatment with a strong base. wiley-vch.de This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield a ring-contracted product, such as a substituted pyrrolidine-carboxylic acid derivative. wiley-vch.delibretexts.org

Beckmann Rearrangement: The oxime derivative of this compound (formed by reacting the ketone with hydroxylamine) can undergo a Beckmann rearrangement when treated with acid. libretexts.org This reaction involves the migration of a carbon atom to an electron-deficient nitrogen, resulting in the formation of an expanded ring, specifically a lactam (a cyclic amide). The product would be a substituted 1,4-diazepan-5-one.

ANRORC Mechanism: In certain nucleophilic substitution reactions on the piperidine ring (if a leaving group is present), a pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can occur. wikipedia.org This involves the initial addition of a nucleophile to the ring, followed by the opening of the heterocyclic ring to form an intermediate, and subsequent re-closure to yield a substituted product, which may be structurally distinct from a direct substitution product. wikipedia.org

Payne Rearrangement: In derivatives containing an adjacent epoxide and a hydroxyl group, a base-catalyzed Payne rearrangement could occur, involving the migration of the epoxide along the carbon chain. beilstein-journals.org While not directly applicable to the parent ketone, this highlights a potential rearrangement in functionalized derivatives. beilstein-journals.org

Mechanistic Investigations of Reactions Involving this compound

Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Modern computational and experimental techniques are used to elucidate these mechanisms.

Nucleophilic Addition to Carbonyl: The mechanism of nucleophilic addition to the ketone is well-established. ncert.nic.in A nucleophile attacks the electrophilic carbonyl carbon perpendicular to the plane of the sp²-hybridized orbitals, leading to a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation yields the final alcohol product. The rate of this reaction is influenced by steric hindrance around the carbonyl group. uomustansiriyah.edu.iq

Rearrangement Mechanisms: Computational methods, such as Density Functional Theory (DFT), are frequently employed to study the transition states and intermediates of complex rearrangements like the Beckmann and Favorskii reactions. rsc.orgescholarship.org These studies can reveal the energy barriers for different pathways and explain the observed product regioselectivity. For instance, in the Beckmann rearrangement, calculations can predict which group (the C2 or C4 carbon) is more likely to migrate.

Catalytic Cycles: For metal-catalyzed reactions, such as N-arylation, mechanistic investigations focus on elucidating the catalytic cycle. This involves identifying the elementary steps, such as oxidative addition, ligand exchange, and reductive elimination, and characterizing the catalyst's resting state.

Derivatization and Analog Synthesis Strategies from 4 Propylpiperidin 3 One

Synthesis of Functionalized 4-Propylpiperidin-3-one Derivatives

The functionalization of the this compound core can be achieved through various chemical transformations targeting its inherent reactivity. The ketone functionality and the adjacent methylene (B1212753) groups are primary sites for introducing new substituents and functionalities.

One key strategy involves the conjugate addition of the piperidinone enolate to electrophilic partners. For instance, heterocyclic ketones can undergo organocatalyzed enantioselective conjugate addition to maleimides. nih.gov In a related example, 1-propylpiperidin-4-one has been used in reactions with N-phenylmaleimide, catalyzed by a chiral primary amine-salicylamide, to produce the corresponding succinimide (B58015) derivative. nih.gov This reaction yields 3-(4-Oxo-1-propylpiperidin-3-yl)-1-phenylpyrrolidine-2,5-dione as a mixture of diastereomers. nih.gov This highlights a method for creating a C-C bond at the C-3 position, introducing a complex heterocyclic substituent.

Another significant functionalization pathway is the reductive amination of the ketone group. This reaction converts the C-3 carbonyl into an amine, providing a key intermediate for further elaboration. For example, N-substituted piperidin-4-ones can react with benzylamine (B48309) in the presence of a reducing agent to form 4-amino-piperidine derivatives. google.com This method can be applied to this compound to introduce a variety of substituted amino groups at the C-3 position, which can then be used to build more complex molecules, such as urea (B33335) derivatives.

Furthermore, the piperidinone ring can be functionalized by creating derivatives that serve as precursors for more complex structures. Starting from a related compound, 3,5-bis(4-methoxybenzylidene)-1-propylpiperidin-4-one, various functionalized derivatives have been synthesized by reaction with reagents like malononitrile (B47326) or semicarbazide. nih.gov These reactions demonstrate the versatility of the piperidinone core in generating a diverse library of compounds through condensation reactions at the α-positions to the carbonyl group.

| Compound Name | Starting Material | Reagent | Reaction Type | Ref |

| 3-(4-Oxo-1-propylpiperidin-3-yl)-1-phenylpyrrolidine-2,5-dione | 1-Propylpiperidin-4-one | N-phenylmaleimide | Conjugate Addition | nih.gov |

| N-(3-methoxy-propyl)-4-benzamido group piperidines | N-(3-methoxy-propyl) piperidin-4-one | Benzylamine | Reductive Amination | google.com |

| Naphthyridine-3-carbonitrile derivative | 3,5-bis(4-methoxybenzylidene)-1-propylpiperidin-4-one | Ethyl cyanoacetate (B8463686) | Condensation | nih.gov |

Generation of Fused and Spiro-Cyclic Systems Incorporating the Piperidinone Core

The rigid structure of the this compound nucleus makes it an excellent scaffold for the synthesis of more complex, three-dimensional molecules such as fused and spiro-cyclic systems. These structures are of significant interest as they can explore a wider chemical space.

Fused Systems: The piperidinone ring can be used as a foundational element for building fused heterocyclic systems through annulation reactions. These reactions typically involve condensation of the piperidinone with bifunctional reagents. A notable example uses a derivative, 3,5-bis(4-methoxybenzylidene)-1-propylpiperidin-4-one, as a starting material to construct a variety of fused heterocycles. nih.gov

Naphthyridine Synthesis: Condensation with ethyl cyanoacetate yields a naphthyridine-3-carbonitrile derivative. nih.gov

Pyranopyridine Synthesis: Reaction with malononitrile leads to the formation of a cyano aminopyrane derivative, which can be further cyclized into a fused pyridine (B92270) ring. nih.gov

Pyrazolo Synthesis: Treatment of the aforementioned cyano aminopyrane derivative with hydrazine (B178648) hydrate (B1144303) results in the formation of a fused pyrazolo derivative. nih.gov

These transformations showcase how the piperidinone core can be elaborated into polycyclic aromatic systems. The general strategy involves an initial condensation reaction at the active methylene positions adjacent to the carbonyl group, followed by a cyclization step to form the new fused ring. nih.gov

Spiro-Cyclic Systems: Spiro-piperidines are a class of compounds where the piperidine (B6355638) ring is connected to another ring system through a single shared carbon atom. whiterose.ac.uk The C-4 position of this compound, being adjacent to the ketone, is a potential site for initiating spirocyclization. Methodologies for constructing spirocycles often involve intramolecular cyclization or cycloaddition reactions. nih.govpnrjournal.com A common strategy involves forming an enamine or enolate from the piperidinone, which then reacts with a suitable tethered electrophile or in a cycloaddition reaction. For instance, a general synthesis of spiro-compounds involves the reaction of an enamine derived from a cyclic ketone with an α,β-unsaturated ketone like methyl vinyl ketone, followed by cyclization. orgsyn.org This Robinson annulation-type approach can be conceptually applied to this compound to generate spirocyclic systems where the C-4 carbon becomes the spiro-atom.

| Resulting System | Starting Material Derivative | Key Reagent(s) | Type | Ref |

| Naphthyridine | 3,5-bis(4-methoxybenzylidene)-1-propylpiperidin-4-one | Ethyl cyanoacetate | Fused | nih.gov |

| Pyranopyridine | 3,5-bis(4-methoxybenzylidene)-1-propylpiperidin-4-one | Malononitrile | Fused | nih.gov |

| Pyrazolo[3,4-b]pyridine | Cyano aminopyrane derivative | Hydrazine hydrate | Fused | nih.gov |

| Spiro[5.X]alkane | Piperidinone | α,β-Unsaturated Ketone | Spiro | orgsyn.org |

Stereoselective Derivatization Methodologies

Controlling the stereochemistry during the synthesis of piperidine derivatives is critical, as the biological activity of enantiomers can differ significantly. Stereoselective methods for the derivatization of this compound focus on creating chiral centers at specific positions with high fidelity.

One powerful approach is the use of chiral organocatalysts. Asymmetric conjugate addition reactions can be employed to introduce substituents at the C-3 position in a stereocontrolled manner. For example, the conjugate addition of piperidinones to maleimides has been achieved with moderate enantioselectivity using a chiral primary amine-salicylamide as an organocatalyst. nih.gov This method allows for the creation of a chiral center adjacent to the propyl-substituted C-4 position.

The use of chiral auxiliaries is another established strategy for asymmetric synthesis. ucl.ac.uk A chiral auxiliary can be temporarily attached to the piperidinone, directing the stereochemical outcome of a subsequent reaction. For instance, Davies' chiral auxiliary has been successfully used to induce an asymmetric Michael addition in the synthesis of piperidin-2,4-diones, a strategy that could be adapted for the this compound system to control the stereochemistry of alkylations at the C-4 position. ucl.ac.uk

Intramolecular cyclization reactions are also key for establishing stereocenters. An acid-catalyzed intramolecular Mannich cyclization of an N-sulfinyl syn-α-methyl β-amino ketone has been reported for the asymmetric synthesis of polysubstituted piperidinones. temple.edu This type of methodology allows for the construction of the piperidine ring itself with defined stereochemistry, which can be a pathway to enantiopure this compound precursors.

Finally, stereoselective analysis often involves derivatization with a chiral reagent to form diastereomers that can be separated and quantified. For example, derivatization with R(+)-α-methylbenzylamine can form diastereomeric Schiff base adducts, allowing for the separation of enantiomers via chromatography. nih.gov This principle can be applied to amino derivatives of this compound to resolve stereoisomers.

Theoretical and Computational Studies of 4 Propylpiperidin 3 One

Conformational Analysis of the Piperidinone Ring System

The six-membered piperidinone ring is not planar and, much like cyclohexane, can adopt several conformations. The most stable of these are typically chair and boat forms. Computational and spectroscopic studies on a variety of substituted piperidones consistently show a preference for a chair conformation, as this arrangement minimizes steric and torsional strain. asianpubs.orgasianpubs.orgias.ac.in

For 4-substituted piperidines, the conformational free energies are often very similar to those of analogous cyclohexanes. nih.gov In the case of 4-propylpiperidin-3-one, the propyl group at the C4 position would be expected to preferentially occupy an equatorial position in the dominant chair conformation to minimize steric hindrance. The introduction of substituents, such as an alkyl group at the C3 position, can cause a flattening of the ring around the C2-C3 bond. asianpubs.org

Studies on related compounds, such as 3-alkyl-2,6-diarylpiperidin-4-ones, reveal that the size of the substituent can influence the ring's conformation, sometimes leading to a twisted chair or even a boat form to alleviate steric strain. asianpubs.org For N-benzoyl-2,6-diphenylpiperidin-4-ones, non-chair conformations have been proposed to minimize the strain between the bulky N-benzoyl group and the phenyl groups at the C2 and C6 positions. niscpr.res.in However, for a simple N-unsubstituted piperidinone like this compound, the chair conformation with an equatorial propyl group is the most probable low-energy state.

Table 1: Predicted Conformational Preferences in Piperidinone Derivatives

| Compound Class | Predominant Conformation | Influencing Factors | Citations |

| 2,6-diarylpiperidin-4-ones | Chair | Equatorial placement of substituents | asianpubs.org |

| 4-substituted piperidines | Chair | Similar to analogous cyclohexanes | nih.gov |

| N-benzoyl-2,6-diphenylpiperidin-4-ones | Non-chair | Steric strain from bulky N-substituent | niscpr.res.in |

| t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones | Chair | Equatorial orientation of all substituents | ias.ac.in |

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. scirp.orgnih.govtandfonline.com These methods allow for the calculation of various molecular properties and reactivity descriptors.

The distribution of electron density is described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. scirp.orgtandfonline.com

For piperidinone derivatives, DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p). nih.govtandfonline.com These studies help in understanding charge transfer interactions within the molecule. nih.govacs.org Global reactivity parameters, including electronegativity, chemical hardness, softness, and ionization potential, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. scirp.orgnih.govresearchgate.net For instance, a lower ionization potential indicates that an electron is more easily removed, suggesting higher reactivity. scirp.org

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance | Citations |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability | scirp.orgtandfonline.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability | scirp.orgtandfonline.com |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability | scirp.orgtandfonline.com |

| Ionization Potential | I | Energy required to remove an electron | scirp.org |

| Chemical Hardness | η | Resistance to change in electron distribution | scirp.orgnih.gov |

| Dipole Moment | µ | Measure of overall polarity of the molecule | scirp.org |

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are frequently used to model reaction coordinates and locate transition state geometries. mdpi.com For example, studies on the electrochemical oxidation of a trimetozine (B1683654) analogue, which contains a morpholine (B109124) ring (structurally related to piperidine), utilized DFT to support the proposed redox mechanism. mdpi.com

In the context of piperidine (B6355638) synthesis, computational studies can help rationalize stereochemical outcomes. For instance, the mechanism of stereoselective intramolecular cyclization reactions to form piperidinones has been investigated, revealing how initially formed isomers can convert to more stable forms over time. mdpi.com Similarly, computational methods have been applied to understand radical-mediated cyclizations that produce piperidines. mdpi.com These studies often involve calculating the energies of various potential intermediates and transition states to determine the most likely reaction pathway.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound would be arranged in a crystal lattice, held together by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational technique used to visualize and quantify these interactions. nih.govmdpi.com

This method maps the electron distribution of a molecule within a crystal, allowing for the identification of regions involved in different types of contacts, such as hydrogen bonds and van der Waals forces. The surface can be color-coded to highlight close contacts, with red spots indicating strong interactions like hydrogen bonds. nih.gov

Table 3: Common Intermolecular Interactions in Piperidinone Crystals Identified by Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (Example Compound) | Description | Citations |

| H···H | 68% | Contacts between hydrogen atoms on adjacent molecules. | nih.gov |

| C···H/H···C | 19% | Interactions involving carbon and hydrogen atoms. | nih.gov |

| O···H/H···O | 12% | Hydrogen bonding involving oxygen atoms. | nih.gov |

| H···N/N···H | 9.2% | Hydrogen bonding involving nitrogen atoms. | mdpi.com |

| Data for 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one and a 2-pyridone derivative. nih.govmdpi.com |

Applications of 4 Propylpiperidin 3 One As a Synthetic Building Block

Utility in Complex Natural Product Synthesis

The piperidine (B6355638) skeleton is a ubiquitous feature in a large family of natural products known as alkaloids. wikipedia.org These compounds often exhibit significant biological properties, including antibiotic and anesthetic activities. aua.gr The synthesis of these complex molecules frequently relies on pre-functionalized piperidine building blocks to construct the core structure efficiently.

4-Propylpiperidin-3-one serves as a potential precursor for a specific subset of piperidine alkaloids that feature substitution at both the 3- and 4-positions of the ring. For instance, the synthesis of alkaloids like (±)-prosophylline has been achieved using substituted dihydropyridin-3-one intermediates, which highlights the strategic importance of the 3-oxo-piperidine core. aua.gr The 4-propyl group in this compound can direct the stereochemical outcome of subsequent reactions and is a key feature for synthesizing analogs of natural products or the natural products themselves if they contain such an alkyl chain.

The synthetic utility of this building block is demonstrated in its potential pathways:

Stereoselective Reduction: The ketone at the C-3 position can be stereoselectively reduced to a hydroxyl group, yielding a substituted piperidin-3-ol. This is a common structural motif in alkaloids such as those isolated from Prosopis species. aua.gr

Alpha-Functionalization: The carbon atom adjacent to the ketone (C-2 or C-4) can be functionalized. However, with a substituent already at C-4, reactions at C-2 are more likely, allowing for the introduction of further complexity.

N-Alkylation/Acylation: The secondary amine provides a handle for introducing a wide variety of substituents, which is crucial for building the complex frameworks of many polycyclic alkaloids like aspidospermidine. researchgate.net

By leveraging these reaction pathways, organic chemists can utilize this compound to access chiral intermediates for the total synthesis of diverse and biologically significant natural products.

Table 1: Selected Natural Product Families Containing the Piperidine Ring System

| Natural Product Family | Core Structure | Notable Biological Activity |

|---|---|---|

| Piperidine Alkaloids | Substituted Piperidine | Antibiotic, Anesthetic aua.gr |

| Indolizidine Alkaloids | Fused Piperidine-Pyrrolidine | Antiviral, Anticancer |

| Quinolizidine Alkaloids | Fused Piperidine Rings | Neurological Activity |

| Aspidosperma Alkaloids | Complex Indole-Piperidine | Anticancer, Antimalarial researchgate.net |

This table showcases the prevalence of the piperidine scaffold in various classes of natural products.

Role as an Intermediate in the Construction of Advanced Heterocyclic Compounds

Piperidin-3-one (B1582230) and its derivatives are not only precursors to natural products but are also pivotal intermediates for the synthesis of a broad spectrum of advanced heterocyclic compounds. nih.gov The combination of the ketone and the secondary amine within the six-membered ring allows for a multitude of chemical transformations, leading to novel molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.govgoogleapis.com Piperidin-4-ones, a closely related isomer, are well-documented as versatile intermediates for therapeutic compounds, and the same synthetic principles apply to 3-piperidone scaffolds. googleapis.comresearchgate.net

The reactivity of this compound can be harnessed to construct more elaborate heterocyclic systems:

Condensation Reactions: The ketone can react with hydrazines, hydroxylamines, or other binucleophiles to form fused heterocyclic systems, such as pyrazolo-piperidines or isoxazolo-piperidines. Similarly, condensation with active methylene (B1212753) compounds can lead to the formation of new carbocyclic or heterocyclic rings fused to the piperidine core. biomedpharmajournal.org

Ring Rearrangements: Under specific conditions, piperidin-3-ones can undergo ring contraction or expansion reactions, providing access to substituted pyrrolidines or azepanes, respectively. These transformations are valuable for generating structural diversity from a common starting material.

Multicomponent Reactions: The piperidone core can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for creating libraries of novel heterocyclic compounds for drug discovery screening. For example, piperidones are used to create spirocyclic compounds and other complex nitrogen heterocycles. googleapis.comresearchgate.net

The 4-propyl substituent remains an integral part of the molecular structure throughout these transformations, influencing the physicochemical properties, such as lipophilicity and conformational preference, of the resulting advanced heterocyclic compounds.

Table 2: Synthetic Transformations of the Piperidin-3-one Core

| Reaction Type | Reagents/Conditions | Resulting Heterocyclic System |

|---|---|---|

| Fused Pyrazole Synthesis | Hydrazine (B178648) derivatives, acid/base catalyst | Pyrazolo[4,3-c]piperidines |

| Fused Isoxazole Synthesis | Hydroxylamine, acid catalyst | Isoxazolo[4,3-c]piperidines |

| Hantzsch-type Reaction | β-ketoester, aldehyde, ammonia (B1221849) source | Fused Dihydropyridines |

| Spirocycle Formation | Condensation with bis-electrophiles | Spiro-piperidines |

This table illustrates the versatility of the piperidone core in synthesizing diverse heterocyclic structures.

Potential in Supramolecular Chemistry and Material Science Scaffolds

The application of well-defined molecular building blocks is central to the fields of supramolecular chemistry and material science, which focus on the assembly of molecules into larger, ordered structures through non-covalent interactions. elsevier.comnih.gov Heterocyclic compounds are particularly valuable as scaffolds because their defined geometries and ability to participate in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, allow for the rational design of functional supramolecular assemblies and materials. rsc.orgnih.gov

While specific research on this compound in these fields is emerging, its structural features suggest significant potential:

Hydrogen Bonding: The piperidine ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This combination can facilitate the formation of predictable, self-assembled structures like one-dimensional chains or two-dimensional sheets, which are foundational motifs in supramolecular chemistry.

Polymer and Scaffold Development: The bifunctional nature of this compound makes it an attractive candidate for incorporation into larger polymeric structures or as a core scaffold. unipv.it It can be derivatized to be included in polymer backbones or as a pendant group, where the piperidine moiety can influence the polymer's physical properties or act as a binding site. In tissue engineering, for example, functionalized scaffolds are critical for supporting cell growth, and piperidine-based structures can be explored for creating new biocompatible materials.

The interplay between the rigid ring structure, the directional hydrogen bonding sites, and the flexible alkyl side-chain gives this compound the necessary attributes to be a valuable building block for designing novel supramolecular systems and functional materials.

Advanced Methodologies for Structural and Conformational Elucidation

X-ray Diffraction Studies for Solid-State Conformation and Crystal Structure Determination

X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state. For piperidinone derivatives, single-crystal XRD provides invaluable data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

Research on related piperidine (B6355638) and piperidinone compounds has consistently shown that the six-membered piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. nih.govacs.org In the case of 4-Propylpiperidin-3-one, the propyl group at the C4 position is expected to preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The ketone at C3 introduces some flattening of the ring at that position.

Below is a representative table of crystallographic data for an analogous piperidinone compound, illustrating the type of information obtained from an XRD study.

| Parameter | Value for a Representative Piperidinone Derivative |

|---|---|

| Chemical Formula | C12H15NO |

| Formula Weight | 189.25 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.598(2) |

| b (Å) | 8.470(1) |

| c (Å) | 14.892(3) |

| β (°) | 97.43(1) |

| Volume (Å3) | 1325.7(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm3) | 1.304 |

| Ring Conformation | Chair |

Application of Advanced Nuclear Magnetic Resonance Techniques for Complex Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals and to probe its conformational dynamics. ipb.ptuobasrah.edu.iq

Standard ¹H NMR would provide initial information on the number of different proton environments and their multiplicities, while ¹³C NMR reveals the number of unique carbon atoms. oregonstate.edu However, due to signal overlap and complex spin-spin coupling, advanced techniques are necessary. ipb.pt

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the mapping of the proton connectivity throughout the propyl chain and the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like the C3 carbonyl carbon) and for piecing together the molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. For this compound, NOESY can confirm the chair conformation and the equatorial orientation of the propyl group by showing correlations between the C4 proton and the axial protons on C2 and C6.

Dynamic NMR studies, involving the acquisition of spectra at different temperatures, can provide insights into conformational exchange processes, such as ring inversion. rsc.orgresearchgate.net

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for piperidine and the known effects of ketone and alkyl substituents. nih.govchemicalbook.comresearchgate.net

| Position | Predicted 13C Shift (ppm) | Atom | Predicted 1H Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| C2 | ~50-55 | H2 | ~3.2-3.5 | m |

| C3 | ~208-212 | - | - | - |

| C4 | ~45-50 | H4 | ~2.5-2.8 | m |

| C5 | ~40-45 | H5 | ~2.3-2.6 | m |

| C6 | ~46-51 | H6 | ~3.0-3.3 | m |

| Propyl-C1' | ~30-35 | H1' | ~1.4-1.6 | m |

| Propyl-C2' | ~18-22 | H2' | ~1.3-1.5 | m |

| Propyl-C3' | ~13-15 | H3' | ~0.9-1.0 | t |

| - | - | NH | ~1.8-2.5 | br s |

Q & A

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., alkyl chain lengths, functional groups). Test bioactivity in a tiered assay system (e.g., in vitro binding → cell-based efficacy → in vivo toxicity). Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Data Presentation and Analysis

Q. What statistical methods are recommended for interpreting bioassay data involving this compound?

Q. How can researchers present contradictory data in publications transparently?

- Methodological Answer : Create comparative tables listing conflicting results with study parameters (e.g., sample size, assay type). Discuss potential sources of discrepancy (e.g., impurity profiles, methodological biases) in the "Discussion" section. Provide raw data in supplementary materials for peer review .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to animal studies involving this compound?

Q. How can researchers ensure computational studies on this compound are reproducible?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.